molecular formula C7H18ClN B13584880 2,3-Dimethylpentan-1-aminehydrochloride

2,3-Dimethylpentan-1-aminehydrochloride

Cat. No.: B13584880
M. Wt: 151.68 g/mol
InChI Key: XDSCGEYXVGUOFP-UHFFFAOYSA-N
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Description

2,3-Dimethylpentan-1-aminehydrochloride is an organic compound that belongs to the class of amines It is a derivative of 2,3-dimethylpentane, where an amine group is attached to the first carbon atom, and it is further converted into its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpentan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethylpentane.

    Hydrochloride Formation: The free amine is then converted into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include dimethylamine hydrochloride and paraformaldehyde .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpentan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amine group into different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,3-Dimethylpentan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: The parent hydrocarbon from which 2,3-Dimethylpentan-1-aminehydrochloride is derived.

    3,3-Dimethylpentan-1-aminehydrochloride: A structural isomer with similar properties but different spatial arrangement.

    2,3-Dimethylhexane: Another related compound with an additional carbon atom in the chain.

Uniqueness

This compound is unique due to the specific positioning of the amine group and its hydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

2,3-dimethylpentan-1-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-4-6(2)7(3)5-8;/h6-7H,4-5,8H2,1-3H3;1H

InChI Key

XDSCGEYXVGUOFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CN.Cl

Origin of Product

United States

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